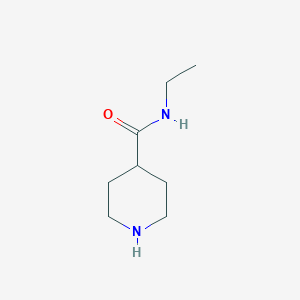

N-ethylpiperidine-4-carboxamide

描述

Significance and Research Interest of the Compound

The primary significance of N-ethylpiperidine-4-carboxamide in academic research appears to be as a specialized biochemical tool and a structural motif in medicinal chemistry. While extensive biological studies on this specific compound are not widely documented, its structural components—the N-ethylpiperidine core and the carboxamide functional group—are of considerable interest.

The piperidine (B6355638) ring is a "privileged scaffold" in drug discovery, meaning it is a common structural feature in many biologically active compounds and approved drugs. This is due to its ability to confer favorable properties such as high receptor affinity, selectivity, and appropriate physicochemical characteristics for drug development.

Research interest in piperidine-4-carboxamide derivatives, a class to which this compound belongs, is more pronounced. Studies have explored these derivatives for a range of potential therapeutic applications, including as:

Kinase inhibitors: Certain piperidine carboxamide derivatives have been investigated as inhibitors of anaplastic lymphoma kinase (ALK), a target in cancer therapy. nih.gov

PCSK9 inhibitors: Modified piperidine carboxamides have been identified as potential small molecule inhibitors of PCSK9, a protein involved in cholesterol regulation.

Antiviral agents: The broader class of piperidine derivatives has been a source of compounds with antiviral properties.

The specific role of the N-ethyl group in this compound within these contexts is a subject for further investigation, but it is understood that N-alkylation of piperidine rings can significantly influence a molecule's biological activity and pharmacokinetic profile.

Overview of its Role in Chemical and Biological Contexts

In a chemical context, this compound serves as a building block in organic synthesis. Its functional groups, the secondary amine within the ring and the primary amide, allow for a variety of chemical transformations. A key documented synthesis of this compound was reported in The Journal of Organic Chemistry in 1986. chemicalbook.com

In biological contexts, the most explicitly stated application of this compound is in the field of proteomics. smolecule.com It is used as a component in buffer solutions for the extraction and isolation of proteins from cells. smolecule.com The study of proteomics involves the large-scale analysis of proteins, and the composition of buffers is critical for maintaining the integrity and function of proteins during analysis.

While direct biological activity of this compound is not extensively detailed in published research, the activities of structurally related piperidine-4-carboxamide derivatives provide a strong rationale for its presence in chemical libraries for screening and as a reference compound in medicinal chemistry research.

Historical Context of Piperidine-based Compound Research

The history of piperidine-based compound research is rich and dates back to the 19th century. Piperidine itself was first isolated in 1850 from piperine, the compound responsible for the pungency of black pepper. wikipedia.org This discovery marked the beginning of extensive research into the chemistry and biological activities of piperidine and its derivatives.

Throughout the 20th century, the piperidine scaffold became a cornerstone of medicinal chemistry. The development of numerous drugs containing the piperidine moiety for a wide range of conditions solidified its importance. The versatility of the piperidine ring allows for the introduction of various substituents at different positions, leading to a vast chemical space for drug discovery.

The synthesis of substituted piperidines has been a significant area of focus in organic chemistry, with numerous methods developed to create specific stereoisomers and functionalized derivatives. nih.gov Research into piperidine-4-carboxamides as a specific subclass has emerged from this broader effort, driven by the desire to explore new chemical entities for therapeutic intervention. The synthesis of N-substituted piperidine-4-carboxamides, including the N-ethyl variant, is a logical progression in the exploration of this chemical space.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-ethylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-10-8(11)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFMXQYAYHXUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544580 | |

| Record name | N-Ethylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903-65-7 | |

| Record name | N-Ethylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-ethylpiperidine-4-carboxamide

The traditional synthesis of this compound relies on well-established chemical reactions that build the molecule in a step-wise fashion. These routes typically involve constructing the piperidine (B6355638) heterocycle, followed by functionalization at the nitrogen and C-4 positions.

The piperidine ring is a fundamental scaffold in numerous organic compounds and its synthesis is well-documented. mdpi.com Two primary methods for its formation are particularly relevant to the synthesis of this compound precursors:

Hydrogenation of Pyridine (B92270) Derivatives : This is one of the most common methods for obtaining the piperidine core. nih.gov The process involves the reduction of a corresponding pyridine precursor. For the synthesis of a precursor to this compound, a suitable starting material would be a 4-substituted pyridine. The hydrogenation of the aromatic pyridine ring to a saturated piperidine ring is typically achieved using transition metal catalysts under hydrogen pressure. nih.gov Various catalysts, including those based on rhodium, palladium, ruthenium, and iridium, are effective for this transformation. mdpi.com For instance, the catalytic hydrogenation of a pyridine substitute can yield a piperidine derivative, although this method can sometimes require long reaction times and costly catalysts. google.com

Cyclization Reactions : Intramolecular cyclization reactions provide an alternative route to the piperidine ring. mdpi.comnih.gov These methods involve forming the six-membered ring from an acyclic precursor containing appropriately positioned functional groups. For example, a one-pot synthesis of nitrogen-containing heterocycles can be achieved from the reaction of alkyl dihalides with primary amines. organic-chemistry.org Another approach is the electroreductive cyclization of an imine with a terminal dihaloalkane, which can produce piperidine derivatives. beilstein-journals.org For instance, the reaction of an N-substituted diethanolamine (B148213) diphenyl sulfonate with a compound containing active methylene (B1212753) can produce N-substituted ethyl 4-piperidinecarboxylates in a one-step cyclization. google.com

Table 1: Comparison of Piperidine Ring Formation Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | Reduction of a pyridine ring using a metal catalyst and H₂ gas. mdpi.com | High yields, well-established. | Can require high pressure, long reaction times, and expensive catalysts. google.com |

| Intramolecular Cyclization | Formation of the ring from an acyclic precursor. organic-chemistry.org | Can build complex structures in one pot. | May require specific precursors; yields can be variable. |

| Reductive Amination | Intramolecular reaction of an amino aldehyde or ketone. beilstein-journals.org | Diastereoselective control is possible. | Requires specific functionalized linear precursors. |

The ethyl group on the piperidine nitrogen is typically introduced via an N-alkylation reaction. This involves reacting a piperidine precursor, such as piperidine-4-carboxamide, with an ethylating agent.

Common alkylating agents include ethyl halides like ethyl bromide or ethyl iodide. The reaction is generally carried out in the presence of a base to neutralize the acid formed during the reaction. researchgate.net Suitable bases include potassium carbonate or N,N-diisopropylethylamine (Hünig's base). The choice of solvent is also important, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being commonly used. researchgate.net A general procedure involves stirring the piperidine precursor with the alkyl halide and a base at room temperature or with gentle heating until the reaction is complete. researchgate.net

Table 2: Conditions for N-Alkylation of Piperidine

| Alkylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Ethyl Bromide | K₂CO₃ | DMF | Room Temperature | researchgate.net |

| Ethyl Iodide | N,N-diisopropylethylamine | Acetonitrile | Room Temperature | researchgate.net |

The final step in many synthetic routes is the formation of the carboxamide group at the C-4 position. This can be achieved through several methods, often starting from a carboxylic acid or an ester precursor like N-ethylpiperidine-4-carboxylic acid or ethyl N-ethylpiperidine-4-carboxylate.

From Carboxylic Acids : The direct conversion of N-ethylpiperidine-4-carboxylic acid to the amide involves activation of the carboxylic acid followed by reaction with an amine source, typically ammonia (B1221849). Peptide coupling reagents are frequently used for this purpose. nih.gov A common combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These reagents convert the carboxylic acid into a highly reactive intermediate that readily reacts with ammonia to form the desired carboxamide. nih.gov

From Esters : Alternatively, the carboxamide can be formed from an ester, such as ethyl N-ethylpiperidine-4-carboxylate. This transformation is achieved via aminolysis, which involves reacting the ester with ammonia. This reaction can sometimes require elevated temperatures or pressures to proceed efficiently.

The synthesis of various piperidine-4-carboxamide derivatives has been reported, highlighting the versatility of these amidation reactions. researchgate.net

Advanced Synthetic Strategies and Modifications

Modern synthetic chemistry offers more sophisticated approaches for creating derivatives of this compound and for introducing diverse functional groups.

The development of complex derivatives often requires multi-step synthetic sequences where this compound serves as a scaffold or intermediate. nih.gov Such strategies are common in drug discovery for creating libraries of related compounds for biological screening. researchgate.netnih.gov

For example, a multi-step synthesis could begin with the creation of a functionalized piperidine ring, followed by N-alkylation and carboxamide formation. Subsequent steps might involve modifying the piperidine ring or the N-ethyl group. Flow chemistry, which involves linking individual reaction steps into a continuous sequence, represents a modern paradigm for multi-step synthesis, allowing for rapid and efficient production of complex molecules. rsc.orgsyrris.jp

Introducing new functional groups onto the this compound scaffold can be achieved through substitution reactions.

Nucleophilic Substitution : This is a primary method for introducing functional groups. sinica.edu.tw For instance, if a precursor contains a leaving group (e.g., a tosylate or halide) on the piperidine ring or the N-alkyl chain, it can be displaced by a variety of nucleophiles. This allows for the introduction of groups such as azides, cyanides, or thiols, which can be further elaborated. The choice of polar aprotic solvents like DMF or DMSO can enhance the reactivity of the nucleophile. sinica.edu.tw

Electrophilic Substitution : While less common for a saturated heterocycle like piperidine, electrophilic reactions can be employed on precursors. For instance, if the piperidine ring is part of a larger system with aromatic character, or if functional groups susceptible to electrophilic attack are present, this can be a viable strategy for modification.

Optimization of Reaction Conditions and Yields

The synthesis of piperidine derivatives, including this compound, is often subject to rigorous optimization to maximize yield and purity. The formation of the core piperidine structure and the subsequent amidation are critical steps where reaction conditions play a significant role. Research into related piperidine structures highlights several key parameters that are commonly adjusted. researchgate.net

Key parameters for optimization include the choice of solvent, reaction temperature, molar ratios of reactants, and the type of catalyst used. For instance, in reactions involving piperidone precursors, solvent systems can be crucial; a mixture of dichloromethane (B109758) and acetic acid has been found to provide optimal results in certain Strecker-type condensations leading to piperidine intermediates. researchgate.net Temperature is another critical factor, with studies showing that heating at temperatures between 45–50 ºC for extended periods (12–36 hours) can be necessary to drive the reaction to completion and achieve nearly quantitative yields. researchgate.net The selection of catalysts, whether acidic or basic, and their concentration are also fine-tuned to facilitate the desired transformations efficiently.

Table 1: Optimization Parameters for Piperidine Synthesis

| Parameter | Influence on Reaction | Example of Optimization |

|---|---|---|

| Solvent | Affects solubility of reactants and intermediates, can influence reaction pathways. | Screening various solvents (e.g., MeOH, EtOH, CH2Cl2, AcOH) to find the optimal medium. researchgate.net |

| Temperature | Controls the rate of reaction; higher temperatures can increase speed but may also lead to side products. | Establishing a specific temperature range (e.g., 45-50 °C) for an optimal balance of reaction rate and yield. researchgate.net |

| Catalyst | Accelerates the reaction; the choice of acid, base, or metal catalyst is crucial. | Testing different acid catalysts and their molar ratios to achieve efficient cyclization or condensation. |

| Reactant Ratio | The stoichiometry of reactants can determine the extent of reaction and minimize unreacted starting materials. | Adjusting the molar equivalents of the amine and carbonyl compound to maximize the formation of the desired imine intermediate. |

| Reaction Time | Ensures the reaction proceeds to completion. | Monitoring the reaction progress over time (e.g., 12-36 hours) to identify the point of maximum conversion. researchgate.net |

Chemical Reactivity and Derivatization Research

The chemical structure of this compound, featuring a tertiary amine and a carboxamide group, allows for a range of chemical transformations.

Oxidation Reactions and Derivatives (e.g., N-oxides)

The tertiary nitrogen atom within the piperidine ring of this compound is susceptible to oxidation, leading to the formation of this compound N-oxide. This transformation is a common metabolic pathway for many tertiary amine drugs and can also be achieved through chemical synthesis. google.com The resulting N-oxides have distinct physicochemical properties, such as increased polarity and water solubility. nih.gov

The synthesis of heterocyclic N-oxides is typically accomplished using various oxidizing agents. nih.gov Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govthieme-connect.de The reaction involves the direct oxidation of the nitrogen atom, converting the tertiary amine into the corresponding N-oxide. The stability and reactivity of these N-oxides can vary, and they are sometimes explored as prodrugs, which may be reduced back to the parent tertiary amine in vivo. google.com

Table 2: Common Oxidizing Agents for N-Oxide Formation

| Oxidizing Agent | Abbreviation | Typical Reaction Conditions |

|---|---|---|

| Hydrogen Peroxide | H₂O₂ | Often used with a catalyst (e.g., methyltrioxorhenium) or as a concentrated aqueous solution. nih.govthieme-connect.de |

| meta-Chloroperoxybenzoic acid | m-CPBA | Used in various organic solvents like dichloromethane at or below room temperature. thieme-connect.de |

| Magnesium monoperoxyphthalate | MMPP | A solid, stable peroxy acid that can be easier to handle than m-CPBA. thieme-connect.de |

| Dimethyldioxirane | DMDO | A potent but volatile oxidant, typically generated in situ and used at low temperatures. thieme-connect.de |

Reduction Reactions to Amines or Alcohols

The carboxamide functional group in this compound can be reduced to yield a primary amine. This transformation is a standard procedure in organic synthesis, typically requiring a powerful reducing agent. The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction converts the carbonyl group (C=O) of the amide into a methylene group (CH₂), resulting in the formation of 4-(aminomethyl)-1-ethylpiperidine. This reduction provides a pathway to primary amines from carboxylic acid derivatives. libretexts.org

Alternative reducing agents can also be employed, though they may offer different levels of reactivity and selectivity. The reduction of an amide to an alcohol is a less common transformation and generally requires different synthetic strategies or multi-step procedures.

Table 3: Reduction of the Carboxamide Group

| Reducing Agent | Resulting Functional Group | Product Name |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | 4-(aminomethyl)-1-ethylpiperidine |

| Borane (BH₃) complexes | Primary Amine (-CH₂NH₂) | 4-(aminomethyl)-1-ethylpiperidine |

Substitution Reactions for Diverse Functional Groups

The this compound scaffold can undergo various substitution reactions to introduce diverse functional groups. One notable reaction is the N-dealkylation of the tertiary amine. For example, the ethyl group can be removed using reagents such as α-chloroethyl chloroformate in a two-step process to yield the corresponding secondary amine, piperidine-4-carboxamide. nih.gov This secondary amine can then be re-alkylated or functionalized with different substituents.

Furthermore, the secondary amine precursor (piperidine-4-carboxamide) is a versatile intermediate for introducing a wide array of functionalities at the nitrogen position through N-alkylation or N-acylation reactions. researchgate.net These reactions allow for the synthesis of a library of derivatives with modified properties.

Table 4: Substitution Reactions for Derivatization

| Reaction Type | Reagents | Functional Group Transformation |

|---|---|---|

| N-Dealkylation | α-Chloroethyl chloroformate, followed by methanolysis | N-C₂H₅ → N-H nih.gov |

| N-Alkylation (of the secondary amine precursor) | Alkyl halides (R-X) in the presence of a base | N-H → N-R |

| N-Acylation (of the secondary amine precursor) | Acyl chlorides (R-COCl) or anhydrides | N-H → N-COR |

| Sulfonylation (of the secondary amine precursor) | Sulfonyl chlorides (R-SO₂Cl) | N-H → N-SO₂R researchgate.net |

Enantiospecific Synthesis and Stereochemistry

While this compound itself is an achiral molecule, the introduction of substituents on the piperidine ring can create one or more chiral centers, necessitating stereocontrolled synthetic methods. Enantiospecific synthesis aims to produce a single enantiomer of a chiral molecule.

Several strategies can be employed to achieve this. One approach involves the use of chiral starting materials. For instance, chiral 2-substituted piperidine derivatives can be synthesized from α-amino acids, which provide a readily available source of chirality. researchgate.net Another powerful method is asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. An example is the iridium-catalyzed asymmetric hydrogenation of substituted pyridinium (B92312) salts, which can produce highly enantiomerically enriched piperidines. nih.gov Such methods are crucial when a specific stereoisomer is required, as is often the case for pharmacologically active compounds.

Table 5: Strategies for Enantiospecific Synthesis of Piperidine Derivatives

| Strategy | Description | Example |

|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available chiral molecules (e.g., amino acids, sugars) as starting materials. | Synthesis of 2-substituted piperidines from natural α-amino acids. researchgate.net |

| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity in a reaction involving a prochiral substrate. | Iridium-catalyzed asymmetric hydrogenation of a pyridine ring to form a chiral piperidine. nih.gov |

| Chiral Resolution | Separates a racemic mixture of enantiomers using a chiral resolving agent or chiral chromatography. | Classical resolution using diastereomeric salt formation. |

| Radical-Mediated Cyclization | Uses radical reactions with chiral auxiliaries or catalysts to form the chiral piperidine ring. | Enantioselective cyanidation followed by cyclization to form chiral piperidines. nih.gov |

Biological Activity and Pharmacological Investigations

General Biological Activity and Therapeutic Potential

Piperidine (B6355638) derivatives are recognized for their diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties. researchgate.netontosight.ai The therapeutic potential of compounds based on the N-ethylpiperidine-4-carboxamide scaffold stems from their capacity to modulate the function of critical proteins involved in disease pathways. ontosight.ai

The this compound core structure allows for interactions with a range of molecular targets, including enzymes and G protein-coupled receptors (GPCRs). The specific biological targets are highly dependent on the other substituents attached to the core scaffold. ontosight.aismolecule.com

Research on related piperidine carboxamide structures has identified several key molecular targets:

Kinases: A scaffold based on N-(2-aminoethyl)piperidine-4-carboxamide was explored for its potential to inhibit multiple kinases. A derivative, compound 6b (NEPT derivative), was found to interact with VEGFR-2, ERK-2, and Abl-1 kinases. nih.gov

Chemokine Receptors: Piperidine amide scaffolds have been developed as potent inhibitors of the CCR5 receptor, which is a crucial co-receptor for viral entry, particularly for HIV. researchgate.net

Enzymes: The piperidine-4-carboxamide structure has been used as a scaffold to design inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the pathology of Alzheimer's disease. researchgate.net

Cytochrome P450 Enzymes: The N-ethyl moiety can be a site of metabolic activity. For instance, in the CB1 antagonist CP-945,598, which features a related 4-(ethylamino)piperidine-4-carboxamide (B1347081) core, the primary metabolic pathway involves N-de-ethylation catalyzed mainly by CYP3A4/3A5 enzymes. nih.gov

By interacting with upstream molecular targets, piperidine-4-carboxamide derivatives can modulate various intracellular signaling cascades.

Kinase Signaling: Inhibition of kinases like VEGFR-2, ERK-2, and Abl-1 by piperidine carboxamide derivatives can disrupt signaling pathways involved in cancer cell proliferation and survival. The activity of some compounds is believed to stem from the combined effect of inhibiting these multiple kinases. nih.gov

ER Stress and Autophagy: A phenyl sulfonyl piperidine compound, PSP205 , was found to induce endoplasmic reticulum (ER) stress, leading to apoptosis in colon cancer cells. This was shown to occur through the modulation of the IRE1-TRAF2-JNK signaling pathway, which is essential for inducing autophagy. acs.org

Wnt Signaling: Carboxamide-substituted compounds have been shown to function as histone demethylase inhibitors, which can epigenetically regulate and inhibit the Wnt signaling pathway, a critical pathway in colorectal cancer. nih.gov

Hedgehog (Hh) Signaling: Benzamide derivatives incorporating a piperidine moiety have been synthesized as inhibitors of the Hedgehog signaling pathway, which is often abnormally activated in cancers like basal cell carcinoma. mdpi.com

Immune Receptor Signaling: Downstream signaling of ITAM-mediated pathways, which involve the Syk tyrosine kinase, can be modulated. These pathways are critical in inflammatory and autoimmune diseases. google.com

Receptor Interaction Studies

The this compound scaffold is a key component in ligands designed to target several important neurotransmitter and cannabinoid receptors.

Derivatives of piperidine have been extensively studied for their interaction with various serotonin (B10506) (5-HT) receptor subtypes. smolecule.comsci-hub.se

5-HT2A Receptors: Piperidine-containing compounds have been developed as inverse agonists and antagonists for the 5-HT2A receptor. google.com Docking studies suggest these antagonists may bind to a site between transmembrane helices 2, 3, and 7, which is distinct from the binding site of the natural agonist, serotonin. researchgate.net

5-HT2C Receptors: The 4-alkylpiperidine-2-carboxamide scaffold has led to the discovery of selective positive allosteric modulators (PAMs) of the 5-HT2C receptor. nih.gov The signaling of this receptor often involves the activation of phospholipase Cβ (PLCβ), leading to an increase in intracellular calcium. nih.gov

5-HT7 Receptors: Arylsulfonamide derivatives of (aryloxy)ethyl piperidines show high affinity for the 5-HT7 receptor. The nature of the N-alkylated group on the piperidine can influence affinity and selectivity over other serotonin and dopamine (B1211576) receptors. sci-hub.se

The piperidine framework is also integral to the design of ligands that modulate dopamine receptor activity. google.com

D2 Receptors: Substituted piperidines are known to act as ligands for dopamine D2 receptors. googleapis.com They have been investigated in the context of developing treatments for neurodegenerative diseases like Parkinson's and psychiatric conditions such as schizophrenia. nih.govsemanticscholar.org

D3 Receptors: In off-target screening, some 4-alkylpiperidine-2-carboxamide derivatives designed as 5-HT2C modulators showed significant binding inhibition at the dopamine D3 receptor at high concentrations. nih.gov

One of the most significant applications of the N-substituted piperidine-4-carboxamide scaffold is in the development of cannabinoid receptor 1 (CB1) antagonists. nih.gov CB1 receptors are highly expressed in the central nervous system (CNS) and are implicated in metabolic disorders, but CNS-related side effects of first-generation antagonists have driven the development of peripherally selective agents. nih.govgoogle.com

The 4-phenylpiperidine-4-carboxamide (B8810514) group has been identified as a key feature for potent CB1 antagonists. nih.gov A closely related compound, CP-945,598 , which is a selective CB1 receptor antagonist, features a 1-(purinyl)-4-(ethylamino)piperidine-4-carboxamide structure. nih.gov While the ethyl group is on the 4-amino substituent rather than the piperidine nitrogen, this structure highlights the importance of the piperidine-4-carboxamide core and the N-alkyl substitution in achieving potent CB1 antagonism. The amide functionality is considered crucial as it can participate in hydrogen bonding, which may limit permeability into the CNS. nih.gov

Muscarinic Acetylcholine (B1216132) Receptor Positive Allosteric Modulation (e.g., M1, M3, M5 mAChRs)

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that are integral to numerous physiological functions in both the central and peripheral nervous systems. nih.gov They are classified into five subtypes, M1 through M5. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes are coupled to Gi/o proteins. nih.gov Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the primary (orthosteric) binding site of the endogenous ligand, acetylcholine (ACh). nih.gov This binding event enhances the receptor's response to ACh, offering a more nuanced and potentially safer therapeutic approach compared to direct-acting agonists. nih.gov

A high-throughput screen identified a novel chemotype based on the this compound scaffold for the positive allosteric modulation of mAChRs. molaid.com This discovery prompted further investigation into the structure-activity relationships (SAR) of this class of compounds. For instance, ML380, a derivative, was identified as a potent PAM of the M5 mAChR. nih.gov Further modifications led to the development of compounds like VU0488129, which demonstrated moderate positive cooperativity at the M1 and M3 mAChR subtypes. nih.gov The exploration of this scaffold has led to the identification of PAMs with varying selectivity and potency across the M1, M3, and M5 receptor subtypes, highlighting the therapeutic potential of targeting these receptors for various neurological and psychiatric disorders. nih.govrsc.org

| Compound | Target Receptor(s) | Activity |

| ML380 | M5 mAChR | Potent Positive Allosteric Modulator nih.gov |

| VU0488129 | M1, M3 mAChRs | Moderate Positive Allosteric Modulator nih.gov |

T-type Ca2+ Channel Inhibition

T-type calcium channels are low voltage-activated ion channels that play a crucial role in a variety of physiological processes, including neuronal firing, hormone secretion, and cardiovascular function. google.com Dysregulation of T-type calcium channel activity has been implicated in several pathological conditions, making them an attractive target for drug discovery. google.com

Derivatives of piperidine, including those with a carboxamide moiety, have been investigated for their ability to inhibit T-type calcium channels. google.com Research has shown that specific structural modifications to the piperidine scaffold can lead to potent and selective T-type channel antagonists. nih.gov For example, the development of 4-aminomethyl-4-fluoropiperidine derivatives has yielded compounds with in vivo efficacy in the central nervous system without significant cardiovascular side effects. nih.gov The inhibitory activity of these compounds on T-type calcium channels suggests their potential therapeutic use in conditions such as epilepsy, neuropathic pain, and hypertension. google.comnih.gov

Specific Biological Effects and Potential Applications

Antimicrobial Properties

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Piperidine-based compounds have been explored for their potential antibacterial and antifungal activities. biomedpharmajournal.org

Specifically, piperidine-4-carboxamide derivatives have been shown to possess antimicrobial properties. ontosight.ai For instance, certain benzimidazole-pyridine-piperidine hybrids have demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. ingentaconnect.com Furthermore, some piperidine-4-carboxamides have been reported to inhibit Mycobacterium abscessus DNA gyrase, indicating a potential mechanism of action against this challenging pathogen. gavinpublishers.com The broad-spectrum potential of this class of compounds makes them a promising area for further antimicrobial drug development. biomedpharmajournal.orgontosight.ai

Antiviral Properties (e.g., Alphaviruses, SARS-CoV-2)

The this compound scaffold and its derivatives have emerged as a significant area of research in the quest for effective antiviral therapies.

Alphaviruses: These mosquito-borne viruses can cause severe and sometimes fatal diseases in humans and animals. nih.gov Novel indole-2-carboxamides, which can be considered derivatives of the core piperidine carboxamide structure, have been identified as inhibitors of alphavirus replication. nih.govnih.gov These compounds have demonstrated the ability to significantly reduce viral titers in preclinical studies. nih.gov

SARS-CoV-2: The COVID-19 pandemic spurred intensive research into antiviral agents, and piperidine-4-carboxamides have shown promise. One such compound, NCGC2955, exhibited antiviral activity against human coronaviruses, including SARS-CoV-2 and its variants. gavinpublishers.com It was found to inhibit the virus at low micromolar concentrations in various cell lines. gavinpublishers.com Further studies have explored piperidine-based inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication. nih.govmdpi.com These findings suggest that the piperidine-4-carboxamide scaffold could be a valuable starting point for the development of broad-spectrum antiviral drugs. gavinpublishers.comfrontiersin.orgarabjchem.orgmdpi.com

| Virus | Compound Class/Example | Finding |

| Alphaviruses | Indole-2-carboxamides | Inhibition of viral replication and reduction of viral titers. nih.govnih.gov |

| SARS-CoV-2 | Piperidine-4-carboxamide (NCGC2955) | Antiviral activity against multiple human coronaviruses, including SARS-CoV-2 variants. gavinpublishers.com |

| SARS-CoV-2 | Piperidine-based inhibitors | Inhibition of the essential viral enzyme, papain-like protease (PLpro). nih.govmdpi.com |

Neuropharmacological Effects (e.g., Anxiolytic or Antidepressant Potential)

The piperidine ring is a common feature in many centrally acting drugs, and derivatives of this compound have been investigated for their potential to treat anxiety and depression. eurekaselect.com Research has shown that certain piperidine derivatives can exert anxiolytic and antidepressant-like effects in animal models. nih.govmdpi.com

The mechanism of action for these effects is often linked to the modulation of various neurotransmitter systems. For example, some phenylpiperazine derivatives, which share structural similarities with the this compound core, have shown to produce anxiolytic and antidepressant-like effects, potentially through the activation of 5-HT1A receptors. nih.gov The development of multi-targeting aralkyl piperazine (B1678402)/piperidine derivatives has also been a focus of research, with some compounds showing promising antidepressant-like activity in preclinical tests. semanticscholar.org These findings highlight the potential of this chemical class in the development of novel treatments for mood and anxiety disorders.

Antihypertensive Activity

The inhibition of T-type calcium channels by certain piperidine derivatives, as mentioned previously, also underpins their potential as antihypertensive agents. By blocking these channels in the cardiovascular system, these compounds can lead to a decrease in blood pressure. nih.gov

Mibefradil, a T-type selective calcium channel blocker, was previously approved for the treatment of hypertension and angina, demonstrating the clinical potential of this mechanism. google.com Research into newer piperidine-based compounds has focused on developing agents with improved safety profiles, specifically avoiding the adverse effects associated with some older calcium channel blockers. nih.gov The design of novel 1,4-dihydro-5-pyrimidine carboxamides, for example, has led to the identification of compounds with significant antihypertensive activity in preclinical models. nih.gov

Anticancer Potential and Molecular Mechanisms

The piperidine scaffold is a significant pharmacophore found in numerous natural and synthetic bioactive compounds, demonstrating a wide array of pharmacological activities, including anticancer effects. ontosight.aifrontiersin.orgontosight.ai Derivatives of this compound have been a subject of interest in oncological research due to their potential to interfere with various stages of cancer progression. google.comnih.gov These compounds can trigger apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways. frontiersin.orgnih.gov

This compound derivatives have shown notable activity in inhibiting the proliferation of various cancer cell lines. Research has demonstrated that these compounds can suppress the growth of both hormone-receptor-positive and -negative breast cancer cells, as well as prostate and colon cancer cells. nih.gov

For instance, the piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), synthesized from Tamoxifen, was found to inhibit cell proliferation in both Estrogen Receptor (ER) positive (MCF-7) and ER negative (MDA-MB-231) breast cancer cells. nih.gov Similarly, in colon cancer cell lines HT29 and DLD-1, treatment with 2-amino-4-(1-piperidine) pyridine (B92270), a related piperidine compound, resulted in a dose-dependent prohibition of proliferation. nih.gov Another piperidine derivative, compound 17a, was shown to inhibit the proliferation of the PC3 prostate cancer cell line in a concentration-dependent manner. nih.gov

Furthermore, a class of compounds known as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as having potent antiproliferative activity against the DU-145 human prostate cancer cell line, with the most active compound showing a GI₅₀ value of 120 nM. nih.gov

Table 1: Antiproliferative Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MCF-7 (ER+) & MDA-MB-231 (ER-) Breast Cancer | Inhibition of cell proliferation | nih.gov |

| 2-amino-4-(1-piperidine) pyridine | HT29 & DLD-1 Colon Cancer | Dose-dependent inhibition of proliferation | nih.gov |

| Compound 17a | PC3 Prostate Cancer | Concentration-dependent inhibition of proliferation | nih.gov |

A key mechanism through which piperidine derivatives exert their antiproliferative effects is the induction of cell cycle arrest. By halting the cell cycle at specific checkpoints, these compounds prevent cancer cells from dividing and multiplying.

The piperidine derivative DTPEP was observed to arrest the cell cycle in the G0/G1 phase in both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov Similarly, 2-amino-4-(1-piperidine) pyridine caused cell cycle arrest at the G1/G0 phase in DLD-1 and HT29 colon cancer cells, thereby inhibiting the progression to the S phase. nih.gov DNA-threading bis(9-aminoacridine-4-carboxamides) that incorporate ethylpiperidine sidechains have also been shown to induce cell cycle arrest, contributing to their cytotoxicity in human leukaemic cells. researchgate.net This ability to halt the cell division process is a critical aspect of their potential as anticancer agents. researchgate.net

The spread of cancer to other parts of the body, known as metastasis, is a major cause of mortality. This process involves the migration and invasion of cancer cells. Certain piperidine derivatives have been found to inhibit these crucial steps.

Studies have shown that treatment with 2-amino-4-(1-piperidine) pyridine effectively inhibited the ability of DLD-1 and HT29 colon cancer cells to migrate and invade. nih.gov This suggests that compounds based on the this compound structure could play a role in preventing metastasis. The mechanism often involves the downregulation of proteins essential for the epithelial-mesenchymal transition (EMT), a process that enhances the metastatic potential of tumor cells. frontiersin.org

Cancer cells exhibit altered metabolism to support their rapid growth and proliferation. tandfonline.comtandfonline.com One defining characteristic is a high demand for citrate (B86180), a key molecule in intermediary metabolism. tandfonline.comnih.gov Citrate transporters, which control the availability of citrate, have therefore emerged as attractive targets for cancer therapy. tandfonline.comtandfonline.comnih.gov

Substituted piperidine-4-carboxamide analogs have been identified as inhibitors of the plasma membrane citrate transporter (PMCT). tandfonline.comtandfonline.com By blocking this transporter, these compounds can limit the supply of citrate to cancer cells, thereby disrupting their metabolic processes and hindering growth. tandfonline.com Eternygen GmbH patented a series of these substituted piperidine-4-carboxamide derivatives, highlighting their potential in treating diseases linked to metabolic dysregulation. tandfonline.com The inhibition of both plasma membrane and mitochondrial citrate transporters is considered a promising chemotherapeutic strategy. tandfonline.comtandfonline.comnih.gov

Anti-inflammatory Properties (e.g., Lipoxygenase Inhibition)

In addition to their anticancer potential, piperidine-based compounds have been investigated for their anti-inflammatory properties. ontosight.aiontosight.ai Inflammation is a critical component of many diseases, and enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), are key mediators of the inflammatory response. nih.govmdpi.com

While direct studies on this compound as a lipoxygenase inhibitor are limited, related piperidine derivatives have been shown to modulate inflammatory pathways. For example, inhibitors of soluble epoxide hydrolase (sEH), which can be based on a piperidine-4-carboxamide structure, have demonstrated potent anti-inflammatory effects. nih.gov These sEH inhibitors can alter the levels of metabolites in the lipoxygenase (LOX) metabolic pathway. nih.gov The inhibition of 5-lipoxygenase (5-LOX), which is responsible for the production of pro-inflammatory leukotrienes, is a key target for anti-inflammatory drugs. mdpi.comnih.gov The potential for this compound derivatives to act on the 5-LOX pathway represents an area for further investigation into their anti-inflammatory mechanisms.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For piperidine-4-carboxamide derivatives, several SAR studies have provided insights into the structural requirements for their biological activities. researchgate.netnih.gov

In the development of antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, SAR studies revealed several key features:

A mono-substituted carboxamide moiety was found to be crucial for antiproliferative activity. Disubstitution or exhaustive substitution of the carboxamide nitrogen led to a significant decrease or complete loss of activity. nih.gov

The presence of an aromatic or heteroaromatic ring attached to the carboxamide nitrogen was essential, as compounds with aliphatic substituents were inactive. nih.gov

Optimization of two distinct terminal fragments based on SAR analysis led to a more than tenfold improvement in potency. nih.gov

For indole-2-carboxamide inhibitors, which incorporate a piperidine moiety, SAR studies on the terminal amide portion led to the discovery of more potent and metabolically stable compounds. nih.gov Modifications to the N1-indole position were also investigated to improve properties like solubility and metabolic stability. nih.gov These studies underscore the importance of systematic structural modifications to enhance the therapeutic potential of piperidine-based compounds.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) |

| 2-amino-4-(1-piperidine) pyridine |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides |

| bis(9-aminoacridine-4-carboxamides) |

| Indole-2-carboxamides |

Impact of Piperidine Scaffold Modifications on Biological Activity

The piperidine-4-carboxamide framework serves as a foundational structure in the design of novel therapeutic agents. Its conformational flexibility and the ease with which it can be substituted at multiple positions make it an ideal starting point for creating libraries of compounds with diverse pharmacological profiles.

Researchers have successfully employed the piperidine-4-carboxamide scaffold to design inhibitors for various enzymes. For instance, it has been identified as a novel scaffold for developing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease. researchgate.netnih.gov Through pharmacophore-assisted virtual screening, a compound with a piperidine-4-carboxamide moiety was identified as a moderate sQC inhibitor, highlighting the scaffold's potential for designing new treatments for neurodegenerative diseases. researchgate.netnih.gov Similarly, derivatives of piperidine carboxamides have been developed as potent inhibitors of calpain, a cysteine protease, with some compounds showing high selectivity over related enzymes like cathepsin B. nih.gov

In the realm of GPCRs, the piperidine-4-carboxamide structure is a key component in a class of potent C-C chemokine receptor type 5 (CCR5) antagonists. nih.gov These antagonists are significant as anti-HIV-1 agents. nih.gov The piperidine ring in these molecules often serves as a central hub connecting different pharmacophoric elements necessary for high-affinity binding to the receptor. nih.govresearchgate.net Modifications are not limited to simple substitutions; in some cases, the piperidine ring is part of a larger, more complex structure, such as in spirocyclic derivatives, to create compounds with specific activities like chitin (B13524) synthase inhibition.

Influence of Substituents on Receptor Binding and Efficacy

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies have demonstrated that subtle changes to the molecule can lead to significant differences in receptor binding affinity, selectivity, and functional efficacy.

One prominent area of research involves positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors (mAChRs). For example, replacing an indazole moiety with an N-phenylacetamide group on the piperidine nitrogen, along with fluorination at the 4-position of the piperidine ring, had minimal impact on the compound's activity at M₁ and M₃ mAChRs. nih.gov However, extending the N-ethyl group to an N-propyl group while fluorinating the indanyl core resulted in a compound with similar high affinity for all Gq-coupled mAChRs. nih.gov

In the development of CCR5 inhibitors, substitutions on both the piperidine nitrogen and the carboxamide nitrogen are critical. Based on a 'Y shape' pharmacophore model, specific aromatic and heterocyclic groups were introduced, leading to compounds with inhibitory activities equivalent to the known drug Maraviroc. nih.gov For instance, compound 16g in one study, which features a complex substituent on the piperidine nitrogen, showed an IC₅₀ of 25.73 nM against CCR5. nih.gov

For carbonic anhydrase (CA) inhibitors, the "tail" of the inhibitor, which corresponds to the substituent on the carboxamide nitrogen, plays a crucial role in determining potency and selectivity against different isoforms. nih.gov Attaching piperazine and benzylamine (B48309) amides as tails enhanced activity against cancer-related isoforms hCA IX and XII by facilitating interactions with the hydrophilic portion of the enzyme's active site. nih.gov Moving a methoxy (B1213986) group on a phenyl ring from the 4-position to the 3-position, or replacing it with a halogen, slightly reduced the inhibitory activity against hCA II. nih.gov

The table below summarizes the influence of various substituents on the biological activity of selected piperidine-4-carboxamide derivatives.

| Compound Class/ID | Target | Key Substituents & Modifications | Observed Activity/Potency | Reference |

|---|---|---|---|---|

| VU0488129 | M₁/M₃ mAChR (PAM) | (R)-configuration, N-ethyl, N-(2,3-dihydro-1H-inden-1-yl) group, 1-((1H-Indazol-5-yl)sulfonyl) group | Moderate positive cooperativity at M₁ and M₃ subtypes; very weak at M₅. | nih.gov |

| VU6008555 | M₁/M₃ mAChR (PAM) | Fluorination at piperidine C4, replacement of indazole with N-phenylacetamide. | Similar potency and affinity to VU0488129 at M₁ and M₃ mAChRs. | nih.gov |

| CCR5 Inhibitor (16g) | CCR5 (Antagonist) | Substitutions based on a 'Y shape' pharmacophore model. | IC₅₀ = 25.73 nM (calcium mobilization); IC₅₀ = 73.01 nM (anti-HIV-1). | nih.gov |

| Calpain Inhibitor (11j) | μ-Calpain (Inhibitor) | Keto amide derivative with a 1-(2-naphthylcarbonyl) group on the piperidine nitrogen. | Kᵢ = 9 nM; >100-fold selectivity over cathepsin B. | nih.gov |

| CA Inhibitor (10) | Carbonic Anhydrase II (Inhibitor) | 4-chlorophenyl group as part of the "tail" on the carboxamide. | Kᵢ = 4.4 nM. | nih.gov |

| T-type Ca²⁺ Channel Blocker (17f) | T-type Ca²⁺ channels | (1R) configuration, N-[1-(4-fluorophenyl)-2-methylpropyl] group, 1-[2-(3-methoxyphenyl)ethyl] group. | Effectively lowered blood pressure in hypertensive rats. | nih.gov |

Chiral Centers and Conformational Effects on Activity

The three-dimensional arrangement of atoms in piperidine-4-carboxamide derivatives, dictated by chiral centers and conformational flexibility, is a critical determinant of their biological activity. The introduction of stereocenters can lead to enantiomers with vastly different potencies and receptor selectivities.

In the development of mAChR PAMs, the introduction of a chiral center by replacing a flexible (trifluoromethyl)benzene group with a more rigid 2,3-dihydro-1H-indene moiety led to the compound VU0488129. nih.gov This change reduced the number of possible conformations the molecule could adopt, which in turn altered its pharmacological profile, conferring moderate positive cooperativity at M₁ and M₃ receptors while diminishing activity at the M₅ subtype. nih.gov

Similarly, in a series of T-type Ca²⁺ channel blockers, the absolute configuration at a benzylic position was found to be crucial for potent inhibitory activity. nih.govjst.go.jp SAR studies revealed that compounds with the (1R) configuration were potent inhibitors, while the opposite stereoisomer was significantly less active. nih.govjst.go.jp This demonstrates that a specific spatial orientation is required for optimal interaction with the ion channel. The conformation of the molecule is also influenced by the nature of the substituents, which can introduce steric hindrance or favorable non-covalent interactions that lock the molecule into a biologically active shape.

Computational Modeling and Prediction of Activity

Computational methods are increasingly employed to rationalize observed structure-activity relationships and to predict the biological activity of novel this compound derivatives, thereby accelerating the drug discovery process.

Pharmacophore modeling has been instrumental in designing new inhibitors. For CCR5 antagonists, a putative 'Y shape' pharmacophore model was used to guide the synthesis of novel piperidine-4-carboxamide derivatives, leading to the discovery of compounds with nanomolar potency. nih.gov A similar approach involving pharmacophore-assisted high-throughput virtual screening helped identify the piperidine-4-carboxamide scaffold for sQC inhibitors. researchgate.netnih.gov

Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how these ligands bind to their targets. nih.gov For sQC inhibitors, docking and MD studies elucidated the unique binding mode of a piperidine-4-carboxamide compound in the enzyme's active site, revealing key interactions that could be optimized to design more potent inhibitors. researchgate.netnih.gov Likewise, docking analysis of carbonic anhydrase inhibitors confirmed that specific "tail" modifications led to advantageous interactions with residues in the active site, explaining their high activity and selectivity for cancer-related isoforms. nih.gov

More advanced computational techniques, such as Density Functional Theory (DFT) and the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), are also used. nih.gov These methods help in studying the electronic structures of the ligands and quantifying the binding affinity of ligand-protein complexes, offering a more robust prediction of their therapeutic potential against targets like the main protease of SARS-CoV-2. nih.gov Online prediction tools are also utilized to forecast the physicochemical properties, toxicity, and likely pharmacological activities of newly designed carboxamide derivatives. bibliotekanauki.pl

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Studies involving complex molecules that include the this compound structure have provided insight into its general ADME characteristics. Following oral administration in human subjects, absorption is observed to be slow, with the time to reach maximum plasma concentration (Tmax) occurring at approximately 6 hours. nih.gov

The compound undergoes extensive metabolism, as indicated by the fact that less than 2% of an administered dose is recovered as the unchanged drug in excreta. nih.gov The primary route of elimination for the metabolites is through the feces. nih.gov The total recovery of radioactivity from both urine and feces has been measured at approximately 60.1%. nih.gov These findings collectively suggest that while the core structure is absorbed, it is heavily modified by metabolic processes before being eliminated from the body.

| ADME Parameter | Finding |

| Absorption (Tmax) | ~6 hours post-oral administration nih.gov |

| Metabolism | Extensive (<2% recovered as unchanged drug) nih.gov |

| Excretion Route | Primarily fecal nih.gov |

| Total Recovery | ~60.1% (urine and feces combined) nih.gov |

Metabolic Pathways and Metabolite Identification

The biotransformation of the this compound structure is characterized by several key metabolic reactions. In vivo studies have identified a primary metabolic pathway that begins with modification of the ethyl group and is followed by a series of subsequent reactions on the core structure. nih.gov The oxidative metabolism is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5. nih.gov

The initial and primary metabolic transformation is the N-de-ethylation of the piperidine ring nitrogen. nih.gov This reaction involves the removal of the ethyl group, leading to the formation of an N-desethyl metabolite. nih.gov This metabolite is a major circulating compound found in plasma. nih.gov The enzyme system predominantly responsible for this oxidative reaction has been identified as CYP3A4/3A5. nih.gov

Following the initial N-de-ethylation, the resulting N-desethyl metabolite can undergo further metabolism, including amide hydrolysis. nih.gov This process involves the cleavage of the amide bond (C-N bond) in the carboxamide group. chemguide.co.ukyoutube.commasterorganicchemistry.com This reaction breaks down the molecule into a carboxylic acid derivative and an amine. youtube.com The metabolite formed through amide hydrolysis has been identified as a significant component of the excreted dose, accounting for approximately 33.6% in excreta. nih.gov

N-hydroxylation is another metabolic pathway observed for the N-desethyl metabolite. nih.gov This reaction introduces a hydroxyl group onto one of the nitrogen atoms. This hydroxylated metabolite can be further metabolized to form oxime and keto metabolites, which are also found as major circulating metabolites in the bloodstream. nih.gov

The piperidine ring itself is also a site for metabolic modification. Hydroxylation of the piperidine ring has been identified as one of the metabolic pathways for the N-desethyl metabolite. nih.gov This reaction adds a hydroxyl group to the carbon framework of the ring structure.

Conjugation reactions represent a further stage of metabolism. The N-desethyl metabolite has been observed to undergo ribose conjugation. nih.gov In this pathway, a ribose sugar molecule is attached to the metabolite. This conjugated metabolite accounts for approximately 6.3% of the dose found in excreta. nih.gov

| Metabolic Pathway | Description | Resulting Metabolite / Significance |

| N-de-ethylation | Removal of the N-ethyl group from the piperidine ring. Catalyzed by CYP3A4/3A5. nih.gov | Primary metabolic step, forms N-desethyl metabolite (M1), a major circulating metabolite. nih.gov |

| Amide Hydrolysis | Cleavage of the amide bond in the carboxamide group of the metabolite. nih.gov | Forms a metabolite (M2) that accounts for 33.6% of the dose in excreta. nih.gov |

| N-hydroxylation | Addition of a hydroxyl group to a nitrogen atom of the metabolite. nih.gov | Forms a metabolite (M3) that is a precursor to other major circulating metabolites (M4, M5). nih.gov |

| Piperidine Ring Hydroxylation | Addition of a hydroxyl group to the piperidine ring of the metabolite. nih.gov | Forms metabolite M6. nih.gov |

| Ribose Conjugation | Attachment of a ribose sugar to the metabolite. nih.gov | Forms a metabolite (M9) that accounts for 6.3% of the dose in excreta. nih.gov |

An examination of the metabolic processes involving this compound reveals key enzymatic pathways and molecular interactions that are critical to its biotransformation. Research, particularly involving more complex molecules that contain the this compound moiety, has shed light on its metabolic fate.

Advanced Research Applications and Methodologies

Medicinal Chemistry and Drug Development

The field of medicinal chemistry heavily relies on the identification and optimization of chemical structures that can interact with biological targets to elicit a therapeutic effect. The N-piperidine-4-carboxamide core, of which N-ethylpiperidine-4-carboxamide is a specific derivative, has proven to be a valuable starting point for the design of new pharmacologically active agents.

A "lead compound" is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The piperidine-4-carboxamide framework is recognized for its potential as a lead scaffold. Researchers have utilized this core structure to design and synthesize libraries of derivatives for screening against various biological targets. The process of lead optimization often involves modifying the substituents on the piperidine (B6355638) nitrogen and the carboxamide group to enhance the compound's affinity and selectivity for a specific target.

The versatility of the N-piperidine-4-carboxamide structure has enabled its use in the creation of novel molecules with diverse pharmaceutical applications. By strategically modifying the core structure, scientists have developed compounds with potential activities as:

Antihypertensive Agents: Derivatives of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide have been synthesized and evaluated for their inhibitory activity against T-type Ca2+ channels. Oral administration of certain derivatives has been shown to lower blood pressure in spontaneously hypertensive rats.

Multikinase Inhibitors for Cancer Therapy: The N-(2-aminoethyl)piperidine-4-carboxamide scaffold has been explored for the development of inhibitors targeting multiple kinases such as VEGFR-2, ERK-2, and Abl-1, which are implicated in cancer progression.

Sigma-1 (σ1) Receptor Ligands: Researchers have designed and synthesized new piperidine-4-carboxamide derivatives that show high affinity and selectivity for the σ1 receptor, which is a potential target for neurological disorders.

Cholinesterase Inhibitors for Alzheimer's Disease: Based on a lead compound containing a piperidine-4-carboxylate moiety, new carboxamide derivatives have been designed as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.

The following table summarizes some of the therapeutic targets and potential applications of molecules derived from the N-piperidine-4-carboxamide scaffold.

| Therapeutic Target | Potential Application |

| T-type Ca2+ channels | Hypertension |

| VEGFR-2, ERK-2, Abl-1 kinases | Cancer |

| Sigma-1 (σ1) receptor | Neurological disorders |

| Acetylcholinesterase | Alzheimer's disease |

The journey from a promising chemical scaffold to a potential drug candidate involves extensive preclinical studies. For derivatives of N-piperidine-4-carboxamide, these studies have provided valuable insights into their pharmacological properties.

In the context of cancer research, derivatives of N-(2-aminoethyl)piperidine-4-carboxamide have been evaluated for their in vitro anti-proliferative activities against human cancer cell lines. For instance, a representative compound demonstrated an IC50 value of 11.3 μM against the HepG2 human liver cancer cell line and a more potent IC50 value of 4.5 μM against K562 cells.

The following table presents a selection of preclinical data for a representative compound derived from the N-(2-aminoethyl)piperidine-4-carboxamide scaffold.

| Cell Line | IC50 Value (μM) |

| HepG2 (Human Liver Cancer) | 11.3 |

| K562 (Human Myelogenous Leukemia) | 4.5 |

These preclinical findings are crucial for identifying the most promising candidates for further development and underscore the importance of the N-piperidine-4-carboxamide core in the discovery of new therapeutic agents.

Proteomics Research Applications

While no specific studies detailing the use of this compound as a buffer component were identified, small amine-containing molecules are sometimes used in the formulation of buffers for protein extraction and isolation. The basic nature of the piperidine nitrogen could potentially contribute to the buffering capacity in a specific pH range. However, without experimental data, this remains a theoretical application.

There is no available research to suggest that this compound is currently used as a biochemical tool for studying protein interactions and functions. Its derivatives, as discussed in the medicinal chemistry section, are designed to interact with specific protein targets. Therefore, the core scaffold has the potential to be developed into chemical probes for studying protein function, but specific applications of this compound itself have not been reported.

Chemical Biology Investigations

Chemical biology provides a framework for understanding the role of small molecules like this compound within biological systems. Through the targeted application of this compound and its analogues, researchers can probe complex cellular processes, including receptor binding and signal transduction.

Exploration of Receptor-Ligand Interactions

The this compound scaffold is a recurring motif in compounds designed to interact with various biological receptors. Research into its derivatives has revealed that specific chemical modifications can significantly influence binding affinity and selectivity for targets such as serotonin (B10506) (5-HT), dopamine (B1211576) (D), and calcium (Ca²⁺) channels. For instance, studies on a series of 4-aryl-piperazine-ethyl heteroarylcarboxamides demonstrated that these molecules possess a high affinity for 5-HT(1A) receptors. researchgate.net The nature of the linker and substituents on the aromatic rings can modulate this affinity and selectivity against other receptors like the D4 dopamine receptor. researchgate.net

In a different context, derivatives of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide were synthesized and evaluated for their inhibitory activity against T-type Ca²⁺ channels. nih.gov Structure-activity relationship (SAR) studies in this series highlighted that the nature of the substituents plays a critical role in determining the potency of the ligand-receptor interaction. nih.gov Molecular modeling and simulation studies on similar compounds, such as U-47700 at the mu-opioid receptor (MOR), have shown that ligand-receptor affinities are heavily influenced by hydrogen bond networks and subtle conformational changes within the receptor's binding pocket. unica.it The removal or modification of key functional groups, like methyl groups, can lead to the loss of crucial hydrogen bonds, thereby reducing binding affinity. unica.it

| Compound Class | Target Receptor | Key Finding | Reference |

|---|---|---|---|

| 4-Aryl-piperazine-ethyl heteroarylcarboxamides | Serotonin 5-HT1A | High affinity observed across the series. | researchgate.net |

| 1-Alkyl-piperidine-4-carboxamide derivatives | T-type Ca²+ Channels | Inhibitory activity demonstrated, dependent on substitution patterns. | nih.gov |

| WAY-100635 analogues (piperidine derivatives) | Dopamine D4 | Significant affinity and activity observed. | researchgate.net |

Studies on Cellular Signaling Pathways

The interaction of this compound derivatives with their target receptors can initiate or inhibit downstream cellular signaling pathways. For example, the inhibition of T-type Ca²⁺ channels by specific piperidine-4-carboxamide derivatives can modulate calcium influx into cells. nih.gov This modulation is a key mechanism in cellular processes such as regulating blood pressure. Oral administration of one such derivative, N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide, was shown to lower blood pressure in spontaneously hypertensive rats, indicating a direct impact on physiological signaling pathways. nih.gov

Furthermore, the engagement of G-protein coupled receptors (GPCRs) like the 5-HT1A and dopamine receptors by piperidine-based ligands can trigger a cascade of intracellular events, influencing the activity of enzymes and the concentration of second messengers. researchgate.net While specific studies detailing the precise signaling cascades modulated by this compound are not extensively documented, the activities of its analogues provide a clear indication of its potential to serve as a tool for studying these pathways.

Protein-Protein Interaction Stabilization

A sophisticated application in chemical biology is the use of small molecules to stabilize protein-protein interactions (PPIs). nih.govbiorxiv.org This strategy, which employs "molecular glues," is an emerging area in drug discovery, contrasting with the more common approach of PPI inhibition. nih.govrsc.org Small molecules that act as PPI stabilizers can enhance the formation of a native protein complex, thereby modulating its function. nih.gov This approach has been validated by natural products like rapamycin (B549165) and has been shown to be the mechanism for several synthetic molecules. nih.gov

The discovery of synthetic small-molecule PPI stabilizers often involves systematic screening of compound libraries. nih.govbiorxiv.org While there is a growing number of synthetic molecules identified as PPI stabilizers, specific research documenting this compound in this role is not prominent. However, the general principle represents an advanced research avenue for structurally related compounds, offering the potential to target cellular processes that are otherwise considered "undruggable." biorxiv.orgnih.gov

In Silico Studies and Computational Chemistry

Computational chemistry provides powerful predictive tools to assess the potential of molecules like this compound before their synthesis and biological testing. These in silico methods, including molecular docking and ADME prediction, are integral to modern medicinal chemistry.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of this interaction. researchgate.net For derivatives of the piperidine carboxamide scaffold, molecular docking studies have been employed to evaluate their interactions with the active sites of various biological targets. nih.govresearchgate.net For example, a study involving an ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate revealed a high binding affinity towards bacterial targets like Staphylococcus aureus DNA Gyrase when analyzed with software such as Autodock 4.2. nih.gov

These studies calculate a binding energy or docking score, typically in kcal/mol, where a more negative value indicates a more favorable binding interaction. researchgate.netresearchgate.net Docking simulations for N-substituted piperidine-1-carboxamides against the 15-LOX enzyme revealed binding free energies as low as -9.8 kcal/mol for certain derivatives, which was more favorable than the reference compounds. researchgate.net These predictions help to rationalize structure-activity relationships and guide the design of more potent analogues.

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| N-substituted piperdine-1-carboxamides (Compound 7j) | Soybean 15-LOX | -9.8 | researchgate.net |

| N-substituted piperdine-1-carboxamides (Compound 7h) | Soybean 15-LOX | -9.7 | researchgate.net |

| Ethyl piperidine-1-carboxylate Schiff base (Compound 16) | Human Acetylcholinesterase (hAChE) | -7.52 | acgpubs.org |

| Co(II) Complex of a dicarboxamide Ligand | E. coli protein (2EA9) | -7.37 | researchgate.net |

ADME Prediction and Drug-likeness Assessment

Spectroscopic Data for this compound Not Found

Following a comprehensive search for experimental spectroscopic data for the chemical compound this compound, the necessary information for a detailed characterization as requested could not be located. The search included queries for Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), electron ionization mass spectrometry (EIMS), and high-resolution electron ionization mass spectrometry (HREIMS) data.

The performed searches did not yield any publicly available scholarly articles, databases, or reference materials containing the specific experimental spectra for this compound. While information on structurally similar compounds or derivatives was identified, the strict requirement to focus solely on this compound prevents the use of such data.

Consequently, the requested section on the spectroscopic characterization of this compound, including detailed research findings and data tables, cannot be generated at this time due to the absence of the required source material.

Future Directions and Emerging Research Areas

Exploration of Novel Therapeutic Targets

The inherent structural features of the piperidine-4-carboxamide core have made it a valuable starting point for designing molecules that can interact with a diverse range of biological targets. Current research is focused on moving beyond established applications to uncover novel therapeutic opportunities.

Secretory Glutaminyl Cyclase (sQC) for Alzheimer's Disease: A significant area of investigation is the design of piperidine-4-carboxamide derivatives as inhibitors of secretory glutaminyl cyclase (sQC). researchgate.net This enzyme is implicated in the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ) peptides, a key event in the pathology of Alzheimer's disease. researchgate.net By inhibiting sQC, these compounds aim to prevent the formation of these harmful peptides, offering a potential disease-modifying therapy. researchgate.net Virtual screening has identified piperidine-4-carboxamide as a novel scaffold for sQC inhibitors, with specific compounds showing moderate activity and providing a basis for designing more potent inhibitors. researchgate.net

Tubulin Inhibition for Cancer Therapy: The piperidine-4-carboxamide framework is also being utilized to develop new anticancer agents. nih.gov Researchers have synthesized novel 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides that act as tubulin inhibitors. nih.gov These compounds disrupt the formation of microtubules, which are essential for cell division, leading to the death of proliferating cancer cells. nih.gov Structure-activity relationship (SAR) studies have led to the optimization of these compounds, yielding derivatives with potent antiproliferative activity against cancer cell lines like the DU-145 human prostate cancer line. nih.gov

CCR5 Inhibition for HIV Treatment: Derivatives of piperidine-4-carboxamide are being investigated as C-C chemokine receptor type 5 (CCR5) inhibitors. researchgate.net CCR5 is a co-receptor that the HIV virus uses to enter host cells. By blocking this receptor, these compounds can prevent viral entry, representing a key strategy in anti-HIV therapy. researchgate.net

Central Nervous System (CNS) Disorders: The piperidine (B6355638) scaffold is a common feature in many CNS-active drugs. Derivatives of N-ethylpiperidine-4-carboxamide are being explored for their potential to treat a range of neurological and psychiatric conditions, including psychosis, depression, anxiety, and migraine, by targeting receptors like the 5HT2A receptor. smolecule.comgoogle.com The ability of these small molecules to potentially cross the blood-brain barrier makes them attractive candidates for targeting CNS diseases. smolecule.comnih.gov

Development of Multi-targeted Agents

The complexity of many diseases, such as Alzheimer's and cancer, has spurred the development of multi-targeted agents that can modulate several disease-related pathways simultaneously. The piperidine-4-carboxamide scaffold is well-suited for this "polypharmacology" approach.

Researchers are designing and synthesizing hybrid molecules that combine the piperidine-4-carboxamide moiety with other pharmacologically active fragments. For instance, N-benzylpiperidine derivatives are being developed as potential multi-target agents for Alzheimer's disease. mdpi.com These compounds are often designed to inhibit both cholinesterases (to improve cognitive symptoms) and the aggregation of amyloid-beta peptides (to address the underlying pathology). mdpi.com This strategy aims to achieve a synergistic therapeutic effect that is superior to that of single-target drugs.

Integration with Advanced Drug Delivery Systems

The therapeutic efficacy of a drug is not only dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. The integration of this compound derivatives with advanced drug delivery systems is an emerging area of research.

A key challenge in developing drugs for CNS disorders is overcoming the blood-brain barrier (BBB). The BBB is protected by efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of the brain. nih.gov Research on indole-2-carboxamide derivatives, which are synthesized using ethyl piperidine-4-carboxylate, has focused on modifying their structure to reduce recognition by P-gp. nih.gov This optimization has led to new analogs with improved metabolic stability and the ability to achieve measurable drug levels in the brain, showcasing a critical step in enhancing drug delivery to the CNS. nih.gov

Application in Nanobiosensor Development

The unique physicochemical properties of piperidine carboxamide derivatives make them suitable for use in the development of highly sensitive and specific nanobiosensors. researchgate.net These diagnostic tools are crucial for the early detection and monitoring of diseases.

While direct application of this compound in this area is still nascent, closely related structures are being incorporated into biosensing platforms. For example, a piperidine-4-carbonyl derivative has been mentioned in the context of nanobiosensor components. mdpi-res.com The development of biosensors often involves functionalizing nanoparticles with molecules that can specifically bind to a target analyte, such as a disease biomarker. nih.gov The piperidine-4-carboxamide scaffold can be readily modified to attach to nanoparticles on one end and to a biological recognition element on the other, potentially serving as a linker in sophisticated diagnostic systems. researchgate.netacs.org

Pharmacogenomics and Personalized Medicine Approaches